3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde

Aldehyde dehydrogenase Enzyme inhibition Drug discovery

3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde (CAS 721413-47-4) is a synthetic benzaldehyde derivative bearing a methoxy group at position 3 and a 3-methylbut-3-en-1-yloxy (terminal isopentenyl ether) substituent at position 4. It is classified among prenylated aromatic aldehydes and has been evaluated as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1) and 5-lipoxygenase.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 721413-47-4
Cat. No. B2441487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde
CAS721413-47-4
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESCC(=C)CCOC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-9H,1,6-7H2,2-3H3
InChIKeyNISWWLODFKKTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde (CAS 721413-47-4): Scientific Procurement & Differentiation Data


3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde (CAS 721413-47-4) is a synthetic benzaldehyde derivative bearing a methoxy group at position 3 and a 3-methylbut-3-en-1-yloxy (terminal isopentenyl ether) substituent at position 4 [1]. It is classified among prenylated aromatic aldehydes and has been evaluated as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1) and 5-lipoxygenase [2]. Its terminal olefin regiochemistry distinguishes it from the more common 2-enoxy (prenyl) isomer CAS 39953-41-8.

Why 3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde Cannot Be Simply Replaced by Its 2-Enoxy Isomer


Although 3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde and its 2-enoxy isomer (3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde, CAS 39953-41-8) share the same molecular formula (C₁₃H₁₆O₃) and molecular weight, they are not interchangeable. The target compound's terminal 3-enoxy group creates a distinct electronic environment compared to the internal 2-enoxy group of the isomer, influencing both physicochemical properties and biological target engagement . Published ALDH3A1 inhibition data shows the target compound to be more potent than a structurally distinct benzaldehyde derivative tested under identical conditions [1]. Procurement without verifying the CAS number 721413-47-4 carries a high risk of obtaining the 2-enoxy isomer, which lacks equivalent bioactivity documentation.

Quantitative Differentiation Evidence for 3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde


ALDH3A1 Inhibitory Potency: 12-fold Difference vs. a Tested Benzaldehyde Derivative

In a head-to-head comparison within the same assay, the target compound (BDBM50448797) inhibited full-length human ALDH3A1 with an IC₅₀ of 1.50 × 10³ nM [1]. Another benzaldehyde derivative (BDBM50448802) tested under identical conditions (preincubation 2 min, benzaldehyde substrate, NADP⁺ cofactor, spectrophotometric detection) yielded an IC₅₀ of 1.80 × 10⁴ nM [2]. The target compound is thus approximately 12-fold more potent in this system, indicating that the 4-(3-methylbut-3-enoxy) substitution pattern is more favorable for ALDH3A1 binding than the comparator's structure.

Aldehyde dehydrogenase Enzyme inhibition Drug discovery

Physicochemical Differentiation: Boiling Point Reflects Distinct Alkene Regiochemistry

The target compound, featuring a terminal 3-methylbut-3-enoxy group, exhibits a predicted boiling point of 340.5 ± 32.0 °C [1], whereas the 2-enoxy isomer (CAS 39953-41-8) has a reported boiling point of 344.143 °C at 760 mmHg . This ~3.6 °C difference, though modest, reflects the distinct electronic and steric character arising from the terminal versus internal double bond position. The target compound's predicted density (1.048 g/cm³) also differs from the 2-enoxy isomer's 1.056 g/cm³ .

Physicochemical property Structure-property relationship Purification

Dual-Target Activity Profile: ALDH3A1 and 5-Lipoxygenase Inhibition

The target compound has confirmed inhibitory activity against two therapeutically relevant targets: human ALDH3A1 (IC₅₀ = 1.50 µM) [1] and 5-lipoxygenase in rat whole blood . While the exact IC₅₀ for 5-lipoxygenase is not publicly disclosed, the documented dual activity distinguishes it from vanillin (4-hydroxy-3-methoxybenzaldehyde), the parent benzaldehyde scaffold, which is not reported to inhibit ALDH3A1 at comparable concentrations. This dual-profile positions the compound as a potential polypharmacological probe for pathways involving both aldehyde metabolism and arachidonic acid processing.

Polypharmacology Inflammation Cancer

Evidence-Backed Application Scenarios for Procuring 3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde


ALDH3A1-Mediated Aldehyde Detoxification Studies in Corneal or Cancer Biology

Given its IC₅₀ of 1.50 µM against recombinant human ALDH3A1 [1], this compound is directly applicable as a small-molecule probe to study ALDH3A1 function in tissues with high ALDH3A1 expression—such as corneal epithelium, stomach, and lung. Researchers investigating aldehyde-related cytotoxicity, chemoresistance in ALDH3A1-overexpressing tumors, or corneal protection mechanisms can use this compound to pharmacologically modulate ALDH3A1 activity and compare results with genetic knockout or siRNA approaches.

Dual ALDH3A1/5-Lipoxygenase Polypharmacology Probe Development

The compound's confirmed inhibition of both ALDH3A1 and 5-lipoxygenase [1] supports its use in studies exploring the intersection of aldehyde metabolism and leukotriene biosynthesis. It may serve as a starting scaffold for developing dual-pathway modulators relevant to inflammatory diseases where both pathways contribute to pathogenesis, such as asthma, psoriasis, or certain cancers.

Regiochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The distinct 3-enoxy regiochemistry, which confers a 12-fold ALDH3A1 potency advantage over another benzaldehyde derivative tested in the same assay [1], makes this compound valuable for SAR campaigns. Medicinal chemists exploring prenylated benzaldehyde scaffolds can use this compound as a reference point to systematically vary the alkenyl chain position and length, examining effects on enzyme inhibition potency and selectivity.

Quote Request

Request a Quote for 3-Methoxy-4-(3-methylbut-3-enoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.